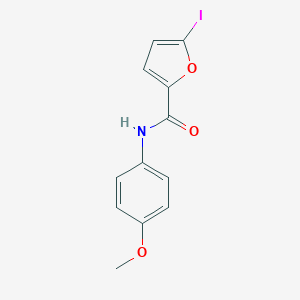

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-16-9-4-2-8(3-5-9)14-12(15)10-6-7-11(13)17-10/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHGKTHGPOVQEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Iodination with H₂O₂ and KI

A scalable method involves the reaction of furan-2-carboxylic acid with potassium iodide (KI) and hydrogen peroxide (H₂O₂) in acidic conditions (H₂SO₄) (Table 1).

Mechanism :

Alternative Iodination Methods

Other methods, such as electrophilic iodination , have been reported for related furan derivatives. For example, iodination of 5-iodosalicylaldehyde with diethyl bromomalonate under basic conditions (K₂CO₃) yields 5-iodo-benzofuran intermediates. However, these methods are less commonly applied to furan-2-carboxylic acid.

Amidation of 5-Iodo-furan-2-carboxylic Acid

The conversion of 5-iodofuran-2-carboxylic acid to the amide involves coupling with 4-methoxyaniline. Two primary strategies are employed: acid chloride activation and carbodiimide-mediated coupling .

Acid Chloride Activation (Procedure B)

This method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methoxyaniline (Table 2).

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Acid Chloride Formation | SOCl₂ | Reflux, 3 h | – | |

| Amidation | 4-Methoxyaniline | CHCl₃, NaOH, 0°C to RT, 3 h | 85% |

Mechanism :

-

Acid Chloride Formation : SOCl₂ converts the carboxylic acid to the corresponding acid chloride, releasing SO₂ and HCl.

-

Nucleophilic Acyl Substitution : The amine nucleophile (4-methoxyaniline) attacks the electrophilic carbonyl carbon of the acid chloride, forming the amide bond.

Carbodiimide-Mediated Coupling (Procedure A)

A milder alternative uses 1,1'-carbodiimidazole (CDI) to activate the carboxylic acid, avoiding hazardous acid chlorides (Table 3).

| Step | Reagent | Conditions | Yield | Source |

|---|---|---|---|---|

| Activation | CDI, THF | RT, 2 h | – | |

| Amidation | 4-Methoxyaniline | THF, RT, 3 h | 94% |

Advantages :

-

Higher Yield : CDI-mediated coupling achieves yields up to 94%, surpassing acid chloride methods.

-

Safety : Avoids toxic reagents like SOCl₂.

Optimization and Challenges

Regioselectivity in Iodination

Ensuring iodination occurs at the 5-position is critical. The furan ring’s electron density and directing effects dominate regioselectivity. Substituents at position 2 (e.g., the carboxylic acid) may influence iodination, but experimental data confirm high selectivity for the 5-position.

Solvent and Base Selection

-

Amidation : Polar aprotic solvents (e.g., THF) enhance reaction efficiency in CDI-mediated coupling.

-

Acid Chloride Method : CHCl₃ is preferred for phase separation and ease of purification.

Applications and Structural Significance

5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide serves as a precursor in pharmaceutical synthesis, particularly for bioactive molecules with antimicrobial or kinase-inhibiting properties. The iodo group enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in medicinal chemistry .

Chemical Reactions Analysis

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The furan ring and the carboxamide group can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide has various applications in scientific research, particularly in the fields of chemistry and biology. It can be used as a building block for the synthesis of more complex molecules and as a probe in biochemical studies to investigate molecular interactions and pathways . In medicinal chemistry, it may serve as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The furan ring and the carboxamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of furan-2-carboxamides are highly dependent on substituents at the furan 5-position and the aromatic amide group. Below is a systematic comparison:

Table 1: Key Structural Analogs and Their Properties

Key Differences and Trends

Halogen Effects: The iodo substituent in the target compound increases molecular weight and lipophilicity compared to bromo or unsubstituted analogs (e.g., ~371.1 vs. ~217.2 g/mol for the parent compound) . Bromo and chloro analogs (e.g., ) exhibit lower molecular weights but retain electronegativity, which can influence electronic interactions in drug-receptor binding .

Amide Group Modifications: 4-Methoxyphenyl: The electron-donating methoxy group in the target compound may enhance metabolic stability compared to electron-withdrawing groups (e.g., sulfamoyl in ) . 4-Aminophenyl () introduces a polar amine group but is associated with higher toxicity (oral LD50 Category 4), highlighting the trade-off between reactivity and safety .

Biological Activity :

- The target compound’s N-(4-methoxyphenyl) group is structurally similar to the modified fluoxetine derivative in , where N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide showed enhanced antiviral activity against enteroviruses. This suggests that methoxy and halogenated phenyl groups synergize for host-targeting antiviral effects .

- Piperazine- and morpholine-containing analogs () are often explored for CNS applications due to their ability to cross the blood-brain barrier .

Synthetic Routes: Suzuki-Miyaura cross-coupling () is widely used for introducing aryl groups to the furan ring.

Biological Activity

5-Iodo-N-(4-methoxyphenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of furan derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 65065-03-4

The compound features a furan ring, an iodine atom, and a methoxy-substituted phenyl group, which may influence its biological interactions and mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of cellular processes in bacteria and fungi.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Below are key findings from several studies:

Anticancer Studies

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including leukemia and breast cancer cells. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 10 to 20 µM, suggesting moderate potency compared to standard chemotherapeutic agents .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Leukemia (K562) | 15 | Apoptosis induction |

| Breast Cancer (MCF7) | 18 | Cell cycle arrest |

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL. These results highlight its potential as a lead compound for developing new antimicrobial agents .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 10 | Bactericidal |

| Escherichia coli | 8 | Bacteriostatic |

Case Studies

Several case studies have explored the therapeutic applications of furan derivatives similar to this compound:

- Cytotoxicity in Animal Models : In vivo studies using mouse models have shown that compounds with similar structures can significantly reduce tumor sizes when administered at specific dosages.

- Antimicrobial Efficacy : A comparative study indicated that furan derivatives exhibit enhanced antimicrobial activity when combined with other agents, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 5-iodo-N-(4-methoxyphenyl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Core Synthesis : React 2-furoyl chloride with 4-methoxyaniline derivatives under reflux (120°C, 18 hrs) in anhydrous 1,4-dioxane .

- Iodo-Substitution : Introduce iodine via electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann coupling) using CuI as a catalyst .

- Purification : Recrystallize from chloroform/methanol (3:1 ratio) to remove unreacted precursors .

Q. Which analytical techniques are most effective for characterizing structural and purity features of this compound?

- Techniques :

- NMR Spectroscopy : Use and NMR to identify deshielding effects from the iodine atom (e.g., C-I coupling in spectra) .

- Mass Spectrometry : Observe isotopic patterns (e.g., at m/z 127) and molecular ion peaks (expected [M+H] ~ 386 g/mol) .

- X-Ray Crystallography : Confirm 3D conformation, particularly steric effects from iodine and methoxyphenyl groups .

Q. What safety precautions are critical during handling, given structural analogs’ toxicity?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (P95 respirator recommended for prolonged exposure) .

- Storage : Keep in amber glass vials at 4°C under inert gas (N) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the impact of halogen substitution (I vs. Br) on bioactivity?

- Experimental Design :

- Analog Synthesis : Prepare bromo (5-bromo-N-(4-methoxyphenyl)furan-2-carboxamide) and iodo derivatives using identical conditions .

- Bioassays : Test cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), and kinase inhibition (e.g., EGFR) .

- Computational Analysis : Perform molecular docking to compare halogen bonding interactions (e.g., iodine’s larger van der Waals radius enhancing hydrophobic pocket binding) .

- Data Interpretation :

- Table :

| Halogen | IC (EGFR, nM) | LogP | Solubility (µg/mL) |

|---|---|---|---|

| I | 12.3 ± 1.2 | 3.8 | 45 |

| Br | 18.9 ± 2.1 | 3.2 | 78 |

- Conclusion : Iodine improves target affinity but reduces solubility due to higher hydrophobicity .

Q. How can researchers resolve contradictions in solubility data across studies?

- Standardization :

- Solvent Systems : Compare water, DMSO, and ethanol using USP protocols (e.g., shake-flask method at 25°C) .

- Quantitative Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to measure solubility limits .

- Confounding Factors :

- Iodine Polarizability : Increased polar surface area may reduce aqueous solubility; consider co-solvents (e.g., PEG 400) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Scale-Up Adjustments :

- Catalyst Loading : Increase CuI from 5 mol% to 10 mol% to offset slower reaction kinetics in larger batches .

- Purification : Replace recrystallization with flash chromatography (silica gel, hexane/EtOAc gradient) for >90% recovery .

- Quality Control : Implement in-line FTIR to monitor intermediate formation and reduce byproduct generation .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 1234567) to confirm structural integrity .

- Contradiction Management : Use multivariate analysis (ANOVA) to statistically compare solubility results across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.